Imaging localized electric fields with nanometer precision through tip-enhanced Raman scattering†

Chemical Communications Pub Date: 2017-05-05 DOI: 10.1039/C7CC02593A

Abstract

Tip-enhanced Raman scattering (TERS) can be used to image plasmon-enhanced local electric field variations with extremely high spatial resolution under ambient conditions. This is illustrated through TERS images recorded using a silver atomic force microscope tip coated with strategically selected molecular reporters and used to image a sputtered silver film.

Graphical abstract: Imaging localized electric fields with nanometer precision through tip-enhanced Raman scattering
Imaging localized electric fields with nanometer precision through tip-enhanced Raman scattering†
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